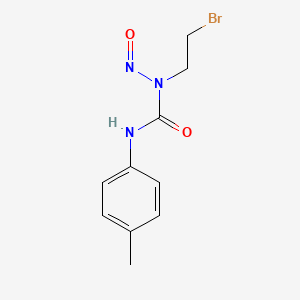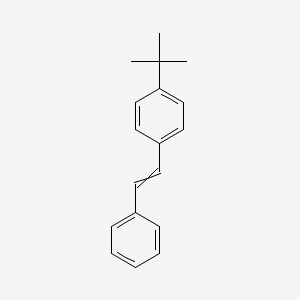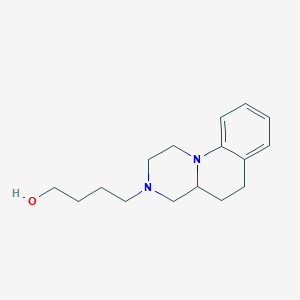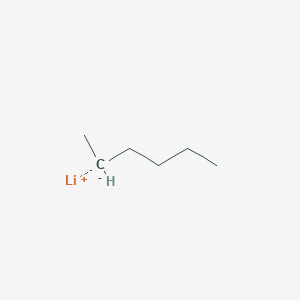
lithium;hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium hexane is a compound that combines lithium, an alkali metal, with hexane, a hydrocarbon. Lithium is known for its high reactivity and is commonly used in various chemical reactions and industrial applications. Hexane, on the other hand, is a simple alkane with six carbon atoms and is often used as a non-polar solvent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium hexane typically involves the reaction of lithium metal with hexane in the presence of a catalyst. One common method is the reaction of an alkyl or aryl chloride with lithium metal in hexane. The reaction can be represented as follows: [ \text{RCl} + 2\text{Li} \rightarrow \text{RLi} + \text{LiCl} ] This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of lithium compounds often involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The extracted lithium is then reacted with hexane to produce lithium hexane. The process involves several steps, including roasting the lithium ore, leaching with sulfuric acid, and finally reacting with hexane .
化学反应分析
Types of Reactions
Lithium hexane undergoes various types of chemical reactions, including:
Oxidation: Lithium can be oxidized to form lithium oxide.
Reduction: Lithium hexane can act as a reducing agent in organic synthesis.
Substitution: Lithium hexane can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium hexane include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving lithium hexane depend on the specific reaction conditions and reagents used. For example, the reaction with halogens can produce lithium halides, while oxidation can produce lithium oxide .
科学研究应用
Lithium hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Lithium compounds are used in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Used in the production of high-energy-density batteries and other electronic devices.
作用机制
The mechanism of action of lithium hexane involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects .
相似化合物的比较
Similar Compounds
Grignard Reagents: Similar to lithium hexane, Grignard reagents are organometallic compounds used in organic synthesis.
Organolithium Compounds: Other organolithium compounds, such as butyllithium, share similar reactivity and applications with lithium hexane.
Uniqueness
Lithium hexane is unique in its combination of lithium’s high reactivity and hexane’s non-polar solvent properties. This makes it particularly useful in specific organic synthesis reactions where a non-polar environment is required .
属性
CAS 编号 |
13406-09-2 |
|---|---|
分子式 |
C6H13Li |
分子量 |
92.1 g/mol |
IUPAC 名称 |
lithium;hexane |
InChI |
InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h3H,4-6H2,1-2H3;/q-1;+1 |
InChI 键 |
KXNASDIZDONYKA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCCC[CH-]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


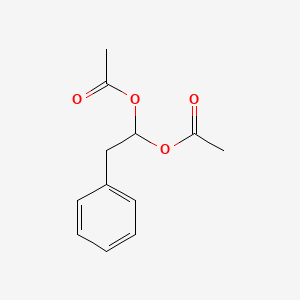
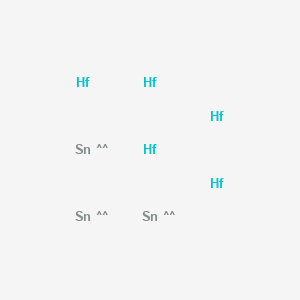
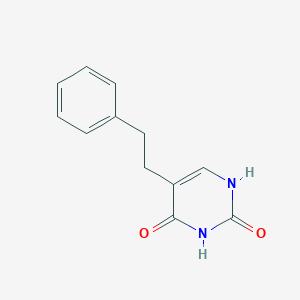

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)



